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The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene B (Cbl-b) has emerged as
a compelling immuno-oncology target due to its critical role as a negative regulator of T-cell and
NK-cell activation.[1][2] Inhibition of Cbl-b is being explored as a therapeutic strategy to
enhance anti-tumor immunity. This guide provides a comparative analysis of the leading Cbl-b
inhibitors currently in clinical trials: Nurix Therapeutics' NX-1607, HotSpot Therapeutics' HST-
1011, and inviOs' APN401.

Overview of Cbl-b Inhibitors in Clinical Trials

Currently, three distinct therapeutic agents targeting Cbl-b are undergoing clinical evaluation.
NX-1607 and HST-1011 are orally bioavailable small molecule inhibitors, while APN401 is a cell
therapy approach that utilizes siRNA to silence Cbl-b expression in peripheral blood
mononuclear cells (PBMCs).

Comparative Analysis of Clinical Trial Data

The following tables summarize the available clinical trial data for NX-1607, HST-1011, and
APNA401. It is important to note that these trials are in early phases, and direct cross-trial
comparisons should be made with caution due to differences in study populations, tumor types,
and trial designs.

Table 1: Clinical Trial and Dosing Information
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Inhibitor

Company

Clinical Trial
. Phase
Identifier

Modality

Dosing
Regimen

NX-1607

Nurix

Therapeutics

NCT0510767
4

Phase la/lb

Oral Small

Molecule

Once-daily
and twice-
daily dosing
regimens
ranging from
5 mgto 80
mg total daily
dose.[3]

HST-1011

HotSpot
Therapeutics

NCT0566239
7

Phase 1/2

Oral Small

Molecule

Monotherapy
dose
escalation
and in
combination
with
cemiplimab.

[4]1[5]

APN401

inviOs

NCT0308759
11
NCT0216625
5

Phase 1b

Autologous
Cell Therapy
(siRNA)

Intravenous
infusion of
Cbl-b
silenced
PBMCs at
different dose

levels.[6]

Table 2: Efficacy Data from Phase 1 Trials
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Number of Patients

Inhibitor Tumor Types Key Efficacy Results
(evaluable)
Disease Control Rate
(DCR) of 49.3%.[1][7]
Confirmed partial
response (PR) in a
11 different solid patient with
NX1607 82 (71 evaluable for tumor types, including  microsatellite stable
response) MSS CRC and colorectal cancer
prostate cancer.[3] (MSS CRC) treated
for 27 months.[3] 6 out
of 13 prostate cancer
patients had PSA
reductions of 250%.[3]
Indications of clinical
. benefit, including
Diverse range of )
_ tumor stasis or
HST-1011 28 advanced solid )
shrinkage, were
tumors.[2][5] )
observed in 10 of the
28 patients.[2][8]
Advanced solid Disease stabilization
tumors, including was achieved in
head and neck, 37.5% of patients. A
APN401 11

colorectal, uveal
melanoma, and small

cell lung cancer.

median overall
survival of 7.8 months

was observed.

Table 3: Safety and Tolerability
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Inhibitor Key Safety Findings

Tolerable at pharmacologically active doses with

a safety profile comparable to approved

immuno-oncology agents.[3] Most adverse
NX-1607 . .

events were Grade 2 or less in severity.[3]

Immune-related adverse events were observed

in 6 patients.[3]

Generally well-tolerated with no dose-limiting
HST-1011 toxicities.[2][5] The most frequent adverse
events were gastrointestinal in nature.[2][8]

Favorable safety profile.[9] Mild chills were the

most commonly observed related adverse
APN401 o

event.[10] No grade 3 or 4 toxicities were

observed.[6]

Mechanism of Action and Signaling Pathway

Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream
of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. By inhibiting Cbl-b, these
novel therapies aim to lower the threshold for T-cell activation, leading to a more robust anti-

tumor immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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